![molecular formula C16H16FN5OS B2403491 7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415490-72-9](/img/structure/B2403491.png)
7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
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Description
1,3,4-Thiadiazole derivatives have been the subject of considerable interest in recent years due to their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antiviral properties . The biological activities of these derivatives are often associated with the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which contribute to low toxicity and in vivo stability .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, one method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Another method involves the treatment of certain starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . They can strongly interact with biomolecules (proteins and DNA), which allows them to disrupt processes related to DNA replication .Chemical Reactions Analysis
The inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c17-12-1-2-13-14(7-12)18-9-22(15(13)23)8-11-3-5-21(6-4-11)16-20-19-10-24-16/h1-2,7,9-11H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDHZZJSXGDIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NN=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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